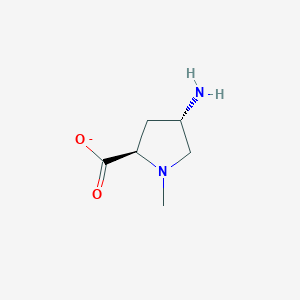

(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-4-amino-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/p-1/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMNOCJJWVAJCX-CRCLSJGQSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@@H]1C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is a chiral amino acid derivative with a pyrrolidine ring structure, recognized for its potential applications in medicinal chemistry. Its unique stereochemistry and functional groups allow it to interact with various biological systems, making it a subject of interest in drug design and synthesis. This article explores the biological activities associated with this compound, including neurotransmitter modulation, antimicrobial properties, and enzymatic inhibition.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission. This modulation can impact various neurological pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity. In a comparative study against Staphylococcus aureus and Escherichia coli, the compound showed moderate antibacterial effects, with inhibition zones measuring 17 mm and 15 mm respectively when tested at a concentration of 2 mg/mL . This suggests potential applications in developing new antimicrobial agents.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, its interactions with enzymes linked to neurotransmitter synthesis could provide insights into its potential therapeutic applications in metabolic disorders and neurodegenerative diseases. The exact mechanisms remain to be elucidated through further research.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with various molecular targets such as receptors and enzymes. Its ability to modulate neurotransmitter systems could be attributed to its structural resemblance to amino acids that naturally participate in these pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple α-amino acid | Commonly found in proteins; non-chiral |

| L-Proline | Pyrrolidine structure | Cyclic structure; involved in collagen formation |

| 4-Aminobutanoic Acid | Linear chain | Non-cyclic; acts as a neurotransmitter precursor |

| (S)-3-Amino-1-butanol | Aliphatic amine | Non-cyclic; different stereochemistry |

The specific stereochemistry of this compound enhances its potential efficacy in pharmacological applications compared to these similar compounds.

Study on Antimicrobial Activity

In a recent study published in MDPI, the antimicrobial activity of this compound was assessed against common bacterial strains. The results indicated significant antibacterial properties, highlighting the compound's potential for further development into therapeutic agents .

Neurotransmitter Interaction Studies

Another investigation focused on the interaction of this compound with glutamate receptors. The study found that modifications to the compound's structure altered its binding affinity, suggesting that targeted modifications could enhance its therapeutic potential .

Scientific Research Applications

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective reactions, making it easier to assemble complex peptide structures. This capability is essential for creating therapeutic peptides that can target specific biological pathways effectively .

Drug Development

In pharmaceutical research, (2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is utilized to develop novel drug candidates. Its unique stereochemistry enhances bioavailability and efficacy, making it a valuable component in the design of drugs targeting various diseases .

Bioconjugation

This compound plays an important role in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application improves the specificity and effectiveness of treatments by ensuring that therapeutic agents are delivered directly to the intended sites of action .

Neuroscience Research

The compound is significant in studies related to neuroactive compounds. It aids in developing molecules that interact with neurotransmitter systems, which is crucial for advancing treatments for neurological disorders . Its structural similarity to natural amino acids allows it to modulate neurotransmitter activity effectively.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial effects. Although further investigation is necessary to elucidate the underlying mechanisms, this potential application could lead to new therapeutic strategies against infections.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Features

Key Observations :

- Stereochemistry : The (2R,4S) configuration in the target compound optimizes enzyme binding compared to (2S,4S) or (2S,4R) isomers, as seen in ALR2 inhibition studies .

Q & A

Basic: What are the key considerations in designing a synthetic route for (2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate?

Answer:

The synthesis of this chiral pyrrolidine derivative requires multi-step organic reactions with careful control of stereochemistry and reaction conditions:

- Coupling Agents : Use reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation under anhydrous conditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and enhance nucleophilicity during substitution or cyclization steps .

- Temperature and Time : Optimal yields (≥70%) are achieved at 40–60°C with reaction times of 12–24 hours, depending on the step .

- Purity Control : Monitor reactions via thin-layer chromatography (TLC) or HPLC to isolate intermediates with ≥95% purity .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Answer:

Stereochemical validation is critical for ensuring biological relevance. Key methodologies include:

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures (e.g., bond angles, torsion parameters). For example, deviations from the least-squares plane in THF rings can confirm stereochemistry .

- NMR Spectroscopy : Use H-H NOESY or C coupling constants to identify spatial relationships between substituents .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess (ee) ≥99% .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?

Answer:

Discrepancies often arise in stereochemical outcomes or reaction yields. Mitigation strategies include:

- Hybrid Modeling : Combine DFT (density functional theory) calculations with empirical kinetic data to refine transition-state predictions .

- In-line Analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediate formation and adjust parameters dynamically .

- Retrosynthetic Validation : Test alternative pathways (e.g., reordering protection/deprotection steps) when predicted routes underperform .

Advanced: How can flow microreactor systems enhance the synthesis efficiency of this compound?

Answer:

Flow chemistry offers advantages in scalability and reproducibility:

- Precision Control : Maintain consistent temperature (±1°C) and residence time (e.g., 5–10 minutes per step) to minimize side reactions .

- Mixing Efficiency : Turbulent flow regimes enhance mass transfer, improving yields by 15–20% compared to batch reactors .

- Sustainability : Reduce solvent waste via continuous recycling and in-line purification (e.g., scavenger columns) .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound in biological systems?

Answer:

SAR studies focus on modifying substituents to optimize target engagement:

- Analog Synthesis : Prepare derivatives with variations in the amino group (e.g., tert-butoxycarbonyl protection) or methyl substitution .

- Biological Assays : Evaluate binding affinity (e.g., IC via fluorescence polarization) to enzymes like prolyl oligopeptidase .

- Conformational Analysis : Use molecular dynamics simulations to correlate pyrrolidine ring puckering with activity (e.g., hydrogen-bonding patterns in crystal structures) .

Advanced: How do reaction kinetics influence the optimization of coupling reactions in the synthesis of this compound?

Answer:

Kinetic studies guide parameter adjustments for maximal efficiency:

- Rate Determination : Measure activation energy (E) via Arrhenius plots to identify rate-limiting steps (e.g., amide bond formation at 50°C) .

- Catalyst Screening : Compare turnover frequencies (TOF) of coupling agents (e.g., HATU vs. PyBOP) to select optimal catalysts .

- Solvent Effects : Correlate dielectric constants with reaction rates; DMF (ε=37) accelerates carbodiimide-mediated couplings vs. THF (ε=7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.